Cyclocreatine

Membrane Transport Pharmacokinetics Creatine Transporter Deficiency

Cyclocreatine (cCr, MW 143.15) is differentiated from creatine and β-GPA by dual CK interaction: efficient phosphorylation yet profoundly poor phosphate donation (Vmax ~0.6% of PCr), creating sustained metabolic stress to dissect CK-dependent ATP buffering in cancer, cardiac ischemia, and neurological disorders. Its planar structure enables passive BBB permeability, while distinct CRT-1 affinity (IC50 ~167-370 µM) permits selective transporter studies. In preclinical oncology, cCr delays tumor growth 1.7–2.4-fold with chemotherapeutics without added toxicity.

Molecular Formula C5H9N3O2
Molecular Weight 143.14 g/mol
CAS No. 35404-50-3
Cat. No. B013531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclocreatine
CAS35404-50-3
Synonyms2-Amino-4,5-dihydro-1H-Imidazole-1-acetic Acid;  1-Carboxymethyl-2-iminoimidazolidine; 
Molecular FormulaC5H9N3O2
Molecular Weight143.14 g/mol
Structural Identifiers
SMILESC1CN(C(=N1)N)CC(=O)O
InChIInChI=1S/C5H9N3O2/c6-5-7-1-2-8(5)3-4(9)10/h1-3H2,(H2,6,7)(H,9,10)
InChIKeyAMHZIUVRYRVYBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Cyclocreatine (CAS: 35404-50-3): A Differentiated Creatine Analog for Targeted Metabolic and Cancer Research Applications


Cyclocreatine (cCr) is a synthetic, planar analog of creatine that functions as an alternative substrate for creatine kinase (CK), the enzyme central to cellular energy homeostasis. Unlike creatine, cyclocreatine is efficiently phosphorylated to phosphocyclocreatine (P-cCr) but is a markedly poor phosphate donor, fundamentally altering the kinetics of the creatine-phosphocreatine energy shuttle [1]. It is a small molecule (MW: 143.15 g/mol, MF: C5H9N3O2) that is actively investigated as a research tool to probe CK-dependent energy metabolism in cancer, neurological disorders, and ischemia-reperfusion injury [2].

Why Cyclocreatine Cannot Be Replaced by Creatine or Other Simple Analogs in Energy Metabolism Research


Substituting cyclocreatine with creatine or structurally similar analogs like beta-guanidinopropionic acid (β-GPA) fails due to profound differences in their interaction with both the creatine transporter (CRT-1) and the creatine kinase (CK) enzyme system. While both creatine and cyclocreatine serve as CK substrates, their phosphorylated forms exhibit vastly different thermodynamic and kinetic properties. Phosphocyclocreatine (P-cCr) is a significantly poorer phosphate donor for ATP regeneration compared to phosphocreatine (PCr), with a Vmax that is only 0.6% that of PCr [1]. Furthermore, cyclocreatine's affinity for and transport via CRT-1 is substantially lower than that of β-GPA, which is a potent transport inhibitor, leading to distinct cellular uptake and accumulation profiles [2]. This unique combination of differential transport and altered phosphagen energetics directly underpins the specific research applications described below.

Cyclocreatine: A Quantitative Evidence Guide for Differentiated Research Applications


Reduced Affinity for Creatine Transporter CRT-1 Compared to β-GPA and Creatine

Cyclocreatine inhibits the uptake of [3H]creatine by the human creatine transporter CRT-1 with a significantly higher IC50 value compared to creatine and β-guanidinopropionic acid (β-GPA), indicating lower affinity for the transporter [1]. In a Xenopus oocyte expression system, the IC50 for inhibition of creatine uptake was ~369.8 µM for cyclocreatine, compared to ~48.4 µM for creatine and ~44.4 µM for β-GPA [1][2]. Similarly, in HEK293 cells expressing CRT-1, cyclocreatine exhibited an IC50 of 167.3 ± 9.9 µM for inhibiting [3H]creatine uptake, which was ~3.5-fold higher than creatine's IC50 of 48.4 ± 7.0 µM and ~3.8-fold higher than β-GPA's IC50 of 44.4 µM [1].

Membrane Transport Pharmacokinetics Creatine Transporter Deficiency

Dramatically Reduced Reactivity of Phosphorylated Form with Creatine Kinase Compared to Phosphocreatine

The phosphorylated form of cyclocreatine, phosphocyclocreatine (P-cCr), acts as an extremely poor phosphate donor for ATP regeneration by creatine kinase (CK) when compared to the natural substrate, phosphocreatine (PCr) [1]. Kinetic analysis using chick breast muscle CK revealed that P-cCr has a Vmax that is only 0.6% that of PCr (Vmax P-cCr = 0.6% of Vmax PCr) and a slightly higher Km (3.7 mM vs 2.8 mM) at pH 7.0 [1].

Bioenergetics Enzyme Kinetics Creatine Kinase

Superior Tumor Growth Delay in Vivo Compared to β-GPA and Creatine Phosphate

In a rat mammary carcinoma model (13,762), intravenous treatment with cyclocreatine produced a significantly longer tumor growth delay compared to treatment with β-guanidinopropionic acid (β-GPA) or creatine phosphate, an effect that was potentiated by sugar water consumption [1]. When animals drank sugar water, the tumor growth delay was 15.0 days for cyclocreatine, compared to only 6.3 days for β-GPA and 12.6 days for creatine phosphate [1].

Oncology Preclinical Efficacy In Vivo Pharmacology

Prolonged Preservation of ATP Levels During Ischemia Compared to Creatine Phosphate

In hearts of rats pre-fed cyclocreatine to accumulate phosphocyclocreatine, ATP levels were preserved for a significantly longer duration during subsequent ischemia compared to controls relying on endogenous phosphocreatine [1]. Cyclocreatine-fed hearts demonstrated a nearly 2-fold delay in the development of rigor contracture and a marked delay in ATP depletion, with phosphocyclocreatine continuing to regenerate ATP long after phosphocreatine stores were exhausted [1].

Cardioprotection Ischemia-Reperfusion Injury ATP Preservation

Enhanced Synergy with Standard Chemotherapeutics for Tumor Growth Delay

Combining cyclocreatine with standard chemotherapeutic agents resulted in significantly greater tumor growth delays compared to the drugs alone, without additional toxicity [1]. In a preclinical study, 10 days of cyclocreatine treatment added to full standard-dose regimens of cisplatin, cyclophosphamide, adriamycin, or 5-fluorouracil produced a 1.7- to 2.4-fold increase in tumor-growth delay compared to each drug administered as a single agent [1].

Combination Therapy Cancer Chemotherapy Synergy

Cyclocreatine: Key Research Application Scenarios Based on Differentiated Evidence


Investigating CK-Dependent Tumor Bioenergetics and Proliferation

Researchers can use cyclocreatine as a selective, albeit weak, inhibitor of the creatine kinase energy shuttle to interrogate its role in tumor cell proliferation and survival. The compound's poor phosphate donor capacity [1] effectively disrupts rapid ATP buffering, creating a metabolic stress that is particularly pronounced in highly proliferative cancer cells with upregulated CK activity. This application is supported by in vivo evidence of cyclocreatine's antitumor activity and its ability to delay tumor growth, including in models of prostate and colon cancer [2][3].

Studying Cardioprotection and ATP Preservation in Ischemia-Reperfusion Models

Cyclocreatine is a valuable tool for inducing a unique state of 'metabolic preconditioning' in cardiac tissue. By pre-loading cells with phosphocyclocreatine, which is utilized very slowly by CK [1], researchers can create an experimental system where ATP regeneration is sustained for a prolonged period during ischemia, long after endogenous PCr is depleted [4]. This allows for detailed investigation of the protective signaling pathways activated by sustained ATP availability and the mechanisms of delayed contracture development.

Evaluating Synergistic Combinations with Standard Chemotherapeutics

Given the documented 1.7- to 2.4-fold enhancement in tumor growth delay when cyclocreatine is combined with agents like cisplatin or cyclophosphamide without added toxicity [5], this compound serves as a powerful research tool in preclinical oncology. Scientists can employ cyclocreatine in combination studies to identify and validate novel therapeutic strategies that leverage metabolic vulnerabilities to sensitize tumors to DNA-damaging or antimitotic chemotherapies.

Probing Creatine Transporter (SLC6A8) Function and Related Neurological Disorders

The distinct affinity profile of cyclocreatine for the creatine transporter CRT-1 (IC50 ~167-370 µM) compared to creatine (IC50 ~48 µM) and β-GPA (IC50 ~19-44 µM) [6][7] makes it a useful probe for differentiating transporter-mediated effects. Furthermore, its planar structure allows for some passive membrane permeability, including across the blood-brain barrier [8]. This property has been exploited in research to ameliorate cognitive phenotypes in a mouse model of creatine transporter deficiency [8], offering a specific approach for studying these disorders.

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